N-(6-ethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
N-(6-ethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, which includes a benzothiazole ring, a fluorobenzamide moiety, and a pyridinylmethyl group, contributes to its potential as a versatile agent in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide typically involves a multi-step process:
Formation of the Benzothiazole Ring: The initial step involves the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions to form 6-ethoxybenzo[d]thiazole.
Introduction of the Fluorobenzamide Moiety: The benzothiazole derivative is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the intermediate 6-ethoxybenzo[d]thiazol-2-yl)-4-fluorobenzamide.
Attachment of the Pyridinylmethyl Group: Finally, the intermediate is treated with 2-(chloromethyl)pyridine in the presence of a base like potassium carbonate to yield the target compound.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for obtaining high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the nitro group (if present) can yield amines.
Substitution: The fluorine atom on the benzamide ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(6-ethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in antimicrobial studies. Its ability to inhibit the growth of various bacterial strains makes it a candidate for the development of new antibiotics. Additionally, its anti-inflammatory properties are being explored for potential therapeutic applications in treating inflammatory diseases.
Medicine
In medicine, the compound’s anticancer properties are of particular interest. Studies have shown that it can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Its ability to interact with specific molecular targets in cancer cells is being investigated to develop targeted therapies.
Industry
Industrially, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity. Its versatility makes it valuable in various industrial applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of N-(6-ethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell membranes, leading to cell lysis and death. In anti-inflammatory applications, it inhibits the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. In cancer therapy, it induces apoptosis by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: These compounds share the benzothiazole and benzamide moieties but differ in the substituents attached to the benzamide ring.
N-(benzo[d]thiazol-2-yl)-2-(morpholino)ethylamino benzamides: These derivatives include a morpholino group, which imparts different biological activities compared to the pyridinylmethyl group.
Uniqueness
N-(6-ethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide is unique due to the presence of the ethoxy group on the benzothiazole ring and the fluorine atom on the benzamide ring. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2S/c1-2-28-18-10-11-19-20(13-18)29-22(25-19)26(14-17-5-3-4-12-24-17)21(27)15-6-8-16(23)9-7-15/h3-13H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSUEGHMCJHMBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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